An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)cyclobutanol
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)cyclobutanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Bromophenyl)cyclobutanol, a valuable building block in medicinal chemistry and drug development. This document details a verified synthetic protocol and outlines the expected analytical characterization of the target compound.
Introduction
1-(4-Bromophenyl)cyclobutanol is a tertiary alcohol containing a bromophenyl group, making it a useful intermediate for the synthesis of a variety of more complex molecules through cross-coupling reactions and other transformations. The cyclobutanol moiety introduces a strained four-membered ring, which can impart unique conformational constraints and metabolic stability to drug candidates. This guide presents a detailed experimental procedure for the synthesis of 1-(4-Bromophenyl)cyclobutanol via a lithiation reaction. While a specific experimental protocol for a Grignard reaction was not found in the surveyed literature, a general procedure based on established methodologies is also provided. Furthermore, this guide includes a summary of the expected physical and spectroscopic properties of the target molecule. Due to the limited availability of published experimental data for 1-(4-Bromophenyl)cyclobutanol, characterization data for the structurally similar compound, 1-(4-bromophenyl)ethanol, is provided for reference.
Synthesis of 1-(4-Bromophenyl)cyclobutanol
A reliable method for the synthesis of 1-(4-Bromophenyl)cyclobutanol involves the reaction of a lithiated bromophenyl species with cyclobutanone.[1]
Experimental Protocol: Synthesis via Lithiation[1]
Materials:
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1-Bromo-4-iodobenzene
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Anhydrous tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
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Cyclobutanone
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Heptane
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Anhydrous sodium sulfate
Procedure:
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Dissolve 1-bromo-4-iodobenzene (1.6293 g, 5.75 mmol) in anhydrous tetrahydrofuran (10 mL) in a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer.
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Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (2.42 mL of a 2.5 M solution in hexanes, 6.05 mmol) dropwise to the stirred solution under a nitrogen atmosphere.
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Stir the mixture at -78 °C for 20 minutes.
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Add cyclobutanone (0.448 mL, 6.05 mmol) dropwise to the cold solution.
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After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with a 1:1 (v/v) mixture of ethyl acetate/tetrahydrofuran.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a thick oil.
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Purify the crude product by silica gel column chromatography using a gradient elution of 0% to 30% ethyl acetate in heptane to afford 1-(4-bromophenyl)cyclobutanol as a clear oil (0.8033 g, 65% yield).
General Protocol: Synthesis via Grignard Reaction
This protocol is a representative procedure for the synthesis of 1-(4-Bromophenyl)cyclobutanol via a Grignard reaction, based on general principles of organometallic chemistry.
Materials:
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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1,4-Dibromobenzene or 4-bromoiodobenzene
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A small crystal of iodine (as an initiator)
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Cyclobutanone
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Saturated aqueous ammonium chloride solution or dilute hydrochloric acid
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Ethyl acetate or diethyl ether (for extraction)
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
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Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
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Add a small crystal of iodine.
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In the dropping funnel, prepare a solution of 1,4-dibromobenzene or 4-bromoiodobenzene in anhydrous diethyl ether or THF.
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Add a small portion of the halide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
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Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Dissolve cyclobutanone in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
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Separate the organic layer and extract the aqueous layer with ethyl acetate or diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Characterization of 1-(4-Bromophenyl)cyclobutanol
Due to the lack of available experimental data for 1-(4-Bromophenyl)cyclobutanol, the following tables provide the physical and spectroscopic data for the structurally similar compound, 1-(4-bromophenyl)ethanol, for reference purposes.
Physical Properties
| Property | Value (Predicted for 1-(4-Bromophenyl)cyclobutanol) | Reference |
| Molecular Formula | C₁₀H₁₁BrO | [1] |
| Molecular Weight | 227.1 g/mol | [1] |
| Boiling Point | 306.1 ± 25.0 °C | [1] |
| Density | 1.547 ± 0.06 g/cm³ | [1] |
| pKa | 14.29 ± 0.20 | [1] |
| Appearance | White to off-white Solid | [1] |
Spectroscopic Data (Reference: 1-(4-bromophenyl)ethanol)
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.45 | d | 8.4 | 2H | Ar-H |
| 7.22 | d | 8.4 | 2H | Ar-H |
| 4.85 | q | 6.5 | 1H | CH-OH |
| 1.8 (approx.) | s | - | 1H | OH |
| 1.45 | d | 6.5 | 3H | CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| 144.9 | Ar-C (quaternary) |
| 131.4 | Ar-CH |
| 127.1 | Ar-CH |
| 120.9 | Ar-C-Br (quaternary) |
| 70.0 | CH-OH |
| 25.1 | CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3350-3400 (broad) | O-H stretch |
| 3000-3100 | Ar C-H stretch |
| 2850-3000 | Aliphatic C-H stretch |
| 1590, 1485 | C=C stretch (aromatic) |
| 1070 | C-O stretch |
| 1010 | C-Br stretch |
MS (Mass Spectrometry)
| m/z | Relative Intensity (%) | Assignment |
| 200/202 | ~50 | [M-H₂O]⁺ |
| 185/187 | ~100 | [M-CH₃]⁺ |
| 157/159 | ~40 | [C₆H₄Br]⁺ |
| 107 | ~30 | [M-Br-CH₃-H₂O]⁺ |
| 77 | ~20 | [C₆H₅]⁺ |
Visualizations
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1-(4-Bromophenyl)cyclobutanol via lithiation.
Grignard Reaction Pathway
Caption: General pathway for the Grignard synthesis of 1-(4-Bromophenyl)cyclobutanol.
